![molecular formula C17H14O3 B15158749 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one CAS No. 705255-89-6](/img/structure/B15158749.png)
1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one
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Overview
Description
1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features two methoxy-substituted phenyl rings connected by a propynone linker. Aromatic ketones are known for their diverse applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 4-methoxybenzaldehyde.
Formation of Propargyl Alcohol: The aldehydes are subjected to a propargylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.
Oxidation: The resulting propargyl alcohol is then oxidized to form the corresponding propargyl ketone using an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: The reactivity of the compound is influenced by the electronic properties of the methoxy groups and the conjugated system of the propynone linker.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-3-phenylprop-2-yn-1-one: Lacks the methoxy group on the second phenyl ring.
1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one: Lacks the methoxy group on the first phenyl ring.
1-Phenyl-3-(4-methoxyphenyl)prop-2-yn-1-one: Lacks the methoxy group on the first phenyl ring.
Biological Activity
1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one, a compound characterized by its unique structure featuring methoxy-substituted phenyl groups, has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, biochemical pathways, and relevant research findings.
- Molecular Formula : C16H16O3
- Molecular Weight : 272.30 g/mol
- Density : Approximately 1.1 g/cm³
- Boiling Point : 285.5 °C at 760 mmHg
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It is suggested that it may influence the production of signaling molecules such as nitric oxide (NO) and hydrogen peroxide (H2O2), which play critical roles in cellular signaling and homeostasis .
Biochemical Pathways
This compound has been shown to affect several biochemical pathways:
- Cell Signaling : The compound modulates pathways involved in cell proliferation and apoptosis.
- Gene Expression : It influences the expression of genes associated with inflammation and oxidative stress .
- Enzyme Interaction : The compound interacts with enzymes that are crucial for metabolic processes, potentially leading to enzyme inhibition or activation.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity, which is essential for mitigating oxidative stress in cells. This property is linked to its ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .
Anticancer Potential
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against specific cancer cell lines such as SCC-9. The compound showed selective cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies and Research Findings
Study | Findings |
---|---|
In vitro study on SCC-9 cells | Demonstrated significant cytotoxicity with an IC50 value indicating potent anticancer activity. |
Antioxidant activity assay | Showed a high capacity to scavenge free radicals compared to standard antioxidants. |
Inflammatory response model | Reduced levels of TNF-alpha and IL-6 in treated cells compared to controls. |
Properties
CAS No. |
705255-89-6 |
---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C17H14O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,1-2H3 |
InChI Key |
UHCWVIUSOVJOES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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